molecular formula C18H20O2 B098331 1-Butene, 2,3-bis(p-methoxyphenyl)- CAS No. 15542-00-4

1-Butene, 2,3-bis(p-methoxyphenyl)-

Cat. No.: B098331
CAS No.: 15542-00-4
M. Wt: 268.3 g/mol
InChI Key: DADXREUJYRMSRE-UHFFFAOYSA-N
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Description

1-Butene, 2,3-bis(p-methoxyphenyl)- (CAS: Not explicitly provided; structurally inferred from ) is an organic compound featuring a butene backbone with two p-methoxyphenyl groups attached at the 2- and 3-positions. This compound belongs to the family of diaryl alkenes, which are characterized by aromatic substituents linked to unsaturated hydrocarbon chains.

Properties

CAS No.

15542-00-4

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1-methoxy-4-[3-(4-methoxyphenyl)but-1-en-2-yl]benzene

InChI

InChI=1S/C18H20O2/c1-13(15-5-9-17(19-3)10-6-15)14(2)16-7-11-18(20-4)12-8-16/h5-12,14H,1H2,2-4H3

InChI Key

DADXREUJYRMSRE-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)OC)C(=C)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C(=C)C2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Butene Family

  • 1,4-Bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene (Z and E isomers)
    • Structure : These isomers (2a and 2b in ) differ in the arrangement of substituents around the double bond (Z vs. E). They feature methoxyphenyl groups at the 1- and 4-positions and methyl groups at 2 and 3.
    • Properties :
  • Molecular Weight : 296 g/mol (identical for both isomers).
  • Mass Spectrometry: Both show a base peak at m/z 121, corresponding to [M-C12H15O]+. Fragmentation patterns differ slightly, with the Z-isomer showing stronger [M-C10H12O]+ peaks .
Compound Substituent Positions Molecular Weight (g/mol) Key MS Fragments (m/z)
1-Butene, 2,3-bis(p-methoxyphenyl)- 2,3-positions ~296 (inferred) Not available
(Z)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene 1,4-positions 296 121 (100%), 159 (28%)
(E)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene 1,4-positions 296 121 (100%), 159 (24%)

Diarylindole Derivatives

  • Indoxole [2,3-bis(p-methoxyphenyl)-indole]
    • Structure : An indole core with p-methoxyphenyl groups at the 2- and 3-positions.
    • Properties :
  • Biological Activity : Potent anti-inflammatory, antiarthritic, and antipyretic effects in rats. Serum concentrations correlate with dose-dependent inhibition of arthritis (e.g., 50 mg/kg in corn oil emulsion yields therapeutic serum levels) .
  • Pharmacokinetics: Higher bioavailability in rats, dogs, and gerbils compared to mice or monkeys. Polysorbate 80 is the preferred vehicle for human administration .

Chlorinated Analog

  • 2,2-Bis(p-methoxyphenyl)-1,1,1-trichloroethane
    • Structure : A trichloroethane derivative with p-methoxyphenyl groups at the 2-positions.
    • Properties :
  • Stability : Likely resistant to biodegradation due to the trichloromethyl group.

Heterocyclic Derivatives

  • 2-(p-Methoxyphenyl)benzothiazole (Compound 3b)
    • Structure : Benzothiazole ring with a p-methoxyphenyl substituent.
    • Properties :
  • Molecular Weight : 241 g/mol.
  • Spectral Data : 1H NMR signals at δ 3.85 (s, OCH3) and 7.25–8.10 ppm (aromatic protons) confirm structure .
    • Applications : Explored for antimicrobial or anti-inflammatory activity, though specifics are unclear.

Key Research Findings and Data Tables

Table 2: Structural and Spectral Comparison

Compound Key Functional Groups Molecular Weight (g/mol) Diagnostic NMR/MS Signals
Indoxole Indole, p-methoxyphenyl 337 (estimated) Fluorometric serum detection
2-(p-Methoxyphenyl)benzothiazole Benzothiazole, OCH3 241 δ 3.85 (OCH3), m/z 241
(Z)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene Butene, OCH3, CH3 296 m/z 121 (base peak)

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